3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3 and a sulfonamide-linked piperazine moiety at position 5. The piperazine ring is further modified with a 2,4-difluorophenylsulfonyl group, which enhances its electronic and steric properties for target engagement .
Propriétés
IUPAC Name |
3-cyclopropyl-6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c19-13-3-4-15(14(20)11-13)29(27,28)25-9-7-24(8-10-25)17-6-5-16-21-22-18(12-1-2-12)26(16)23-17/h3-6,11-12H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNVPSOCBCVAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the [1,2,4]triazolo[4,3-b]pyridazine class, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20F2N6O2S
- Molecular Weight : 426.46 g/mol
- IUPAC Name : 3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
The structure features a cyclopropyl group and a piperazine moiety linked to a triazolo-pyridazine core. This unique configuration is expected to influence its biological interactions.
Antiproliferative Effects
Research indicates that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance:
- A related compound in the series showed IC50 values of 0.008–0.014 μM against A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma) cell lines .
- The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
The primary mechanism of action for these compounds appears to be through binding to the colchicine binding site on tubulin , disrupting microtubule dynamics essential for mitosis. This is crucial as it leads to apoptosis in cancer cells by preventing proper cell division .
In Vitro Studies
A study conducted on various derivatives of the triazolo-pyridazine class demonstrated significant antiproliferative effects across multiple cancer types:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
These results underscore the potential of these compounds as anticancer agents due to their ability to target microtubules effectively.
Apoptosis Induction
Further investigations revealed that compounds like complex 4 from related studies induced higher apoptosis rates in liver cancer cells (SMMC7721), as evidenced by up-regulated expression levels of caspase 3 detected through Western blotting techniques . This suggests that similar mechanisms may be applicable for the compound .
Comparaison Avec Des Composés Similaires
Substituent Variations on the Piperazine Ring
Core Modifications
- This analog showed weaker BRD4 inhibition (IC₅₀ > 10 μM) compared to triazolo[4,3-b]pyridazine derivatives .
- Indole-Substituted Derivatives : Compounds 6–10 () feature indole-based substituents, enhancing BRD4 bromodomain binding (IC₅₀ = 0.2–1.5 μM). The cyclopropyl group in the target compound may mimic indole’s steric bulk but lacks hydrogen-bonding capacity .
Antimicrobial Activity
Triazolo[4,3-b]pyridazines with phenyl substituents (e.g., 6b, 7b in ) exhibit potent antibacterial activity against Staphylococcus aureus (MIC = 2–4 μg/mL), comparable to ampicillin. The target compound’s sulfonamide-piperazine moiety may reduce antimicrobial efficacy due to increased polarity but could improve CNS penetration for neurological targets .
Kinase and Enzyme Modulation
- BRD4 Inhibition : The target compound’s cyclopropyl group mimics the isopropyl substituent in compound 27 (), which showed moderate BRD4 binding (IC₅₀ = 3.2 μM). Fluorine atoms in the sulfonyl group may enhance selectivity via halogen bonding .
- Caspase 8 Activation: Compound 2 () shares the triazolo[4,3-b]pyridazine core but lacks fluorination, suggesting fluorine’s role in target specificity.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Fluorination in the target compound balances lipophilicity and solubility, critical for blood-brain barrier penetration.
- Sulfonamide-linked piperazines improve metabolic stability over ester or amide derivatives (e.g., compounds 24–26 in ) .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or cyanopyridines under reflux conditions.
- Step 2: Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Step 3: Sulfonylation of the piperazine moiety using 2,4-difluorophenylsulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to avoid side reactions . Critical conditions include temperature control (<5°C during sulfonylation), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine). Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; sulfonyl-linked piperazine at δ 3.2–3.8 ppm). 2D NMR (COSY, HSQC) confirms connectivity in the triazolopyridazine core .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 487.1234).
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the cyclopropyl and sulfonyl groups .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical-resistant goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can conflicting bioactivity data from different studies be reconciled?
Contradictions in biological activity (e.g., IC₅₀ values varying by >10-fold) may arise from:
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO tolerance thresholds).
- Compound Purity: Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC (>98% by area) .
- Target Selectivity: Off-target interactions (e.g., kinase inhibition) may dominate in certain assays. Use proteome-wide profiling (e.g., KinomeScan) to identify confounding targets .
Q. What computational methods predict the compound’s binding modes with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Glide models interactions with targets like G-protein-coupled receptors (GPCRs). The sulfonyl group often forms hydrogen bonds with Arg/Lys residues .
- Molecular Dynamics (MD): GROMACS simulations (100 ns trajectories) assess stability of ligand-target complexes. Key metrics: root-mean-square deviation (RMSD) <2 Å .
- Free Energy Perturbation (FEP): Quantifies binding affinity changes for structure-activity relationship (SAR) optimization .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalysis: Replace Pd(PPh₃)₄ with XPhos Pd G3 for Suzuki couplings (yield increase from 65% to 92%) .
- Solvent Screening: Switch from THF to 1,4-dioxane for sulfonylation (reduces byproduct formation).
- Flow Chemistry: Continuous flow reactors improve heat transfer and reduce reaction times (e.g., cyclopropanation in 30 minutes vs. 6 hours) .
Q. What strategies mitigate degradation during long-term stability studies?
- pH Control: Store in buffered solutions (pH 6–7) to prevent hydrolysis of the triazolo ring.
- Light Sensitivity: Use amber vials to block UV-induced radical formation.
- Lyophilization: Increases shelf life by reducing water content (<0.1% w/w) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
